molecular formula C15H13N3O3 B4244641 N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide

Cat. No.: B4244641
M. Wt: 283.28 g/mol
InChI Key: ZZAVTRDVTHFPMR-UHFFFAOYSA-N
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Description

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide is an organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 4-methylphenyl group: This step involves the reaction of the oxadiazole intermediate with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the furan ring: The final step involves the reaction of the oxadiazole derivative with 2-furoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and anticancer activities. It has been investigated as a potential therapeutic agent for various diseases.

    Agriculture: The compound has shown potential as a pesticide and herbicide due to its biological activity against various pests and weeds.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conducting polymers and liquid crystals.

Mechanism of Action

The mechanism of action of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.

    Herbicidal Activity: The compound inhibits key enzymes involved in the biosynthesis of essential amino acids in plants, leading to growth inhibition and death.

Comparison with Similar Compounds

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide can be compared with other oxadiazole derivatives:

    N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide: Similar structure but with a different position of the methyl group on the phenyl ring, leading to different biological activities.

    N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide: The presence of a chlorine atom instead of a methyl group can enhance the compound’s antimicrobial activity.

    N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide: The methoxy group can influence the compound’s solubility and pharmacokinetic properties.

Properties

IUPAC Name

N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-10-4-6-11(7-5-10)14-17-13(21-18-14)9-16-15(19)12-3-2-8-20-12/h2-8H,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAVTRDVTHFPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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